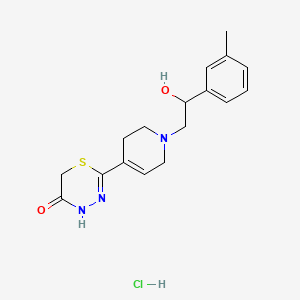
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves the cyclization of appropriate thiosemicarbazides with carbonyl compounds. The specific synthetic route for this compound would involve the reaction of a thiosemicarbazide derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4H-1,3,4-Thiadiazin-5(6H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiadiazine ring to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the thiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or thiadiazine rings.
科学的研究の応用
Chemistry
In chemistry, 4H-1,3,4-Thiadiazin-5(6H)-one derivatives are studied for their unique structural properties and reactivity. They are often used as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.
Medicine
In medicine, derivatives of 4H-1,3,4-Thiadiazin-5(6H)-one are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism would depend on the specific derivative and its target.
類似化合物との比較
Similar Compounds
Similar compounds include other thiadiazine derivatives, such as:
- 4H-1,3,4-Thiadiazine-2-thione
- 4H-1,3,4-Thiadiazine-5-carboxylate
- 4H-1,3,4-Thiadiazine-2,5-dione
Uniqueness
What sets 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride apart is its unique structural features, such as the presence of the pyridinyl and hydroxyphenyl groups, which may confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
151092-54-5 |
|---|---|
分子式 |
C17H22ClN3O2S |
分子量 |
367.9 g/mol |
IUPAC名 |
2-[1-[2-hydroxy-2-(3-methylphenyl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-12-3-2-4-14(9-12)15(21)10-20-7-5-13(6-8-20)17-19-18-16(22)11-23-17;/h2-5,9,15,21H,6-8,10-11H2,1H3,(H,18,22);1H |
InChIキー |
XMXCTKOZAKCXBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(CN2CCC(=CC2)C3=NNC(=O)CS3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


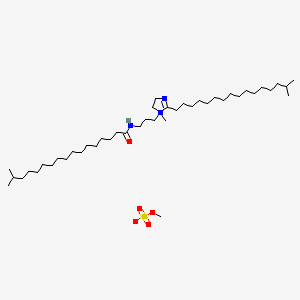

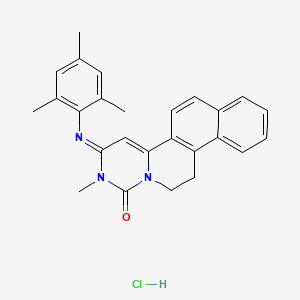
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
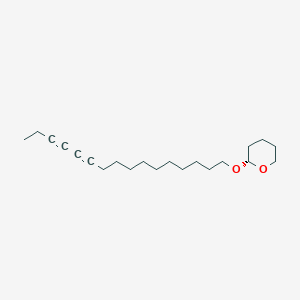
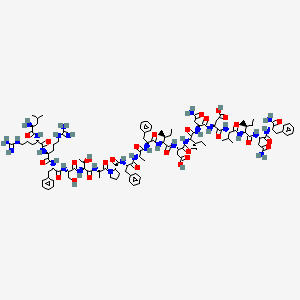
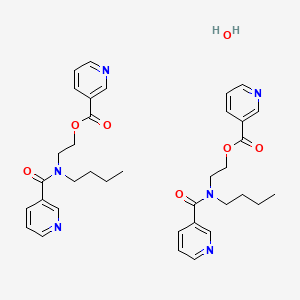
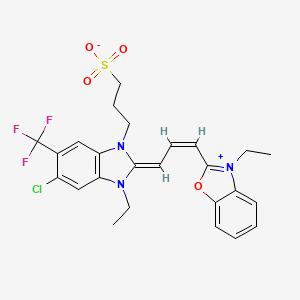
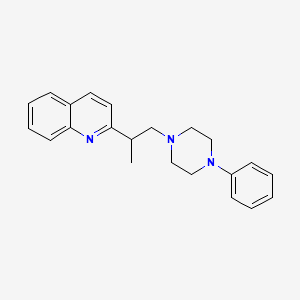

![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
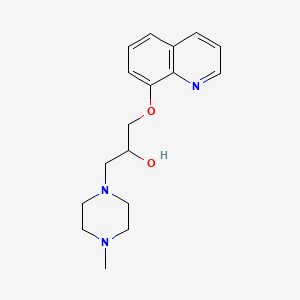

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
